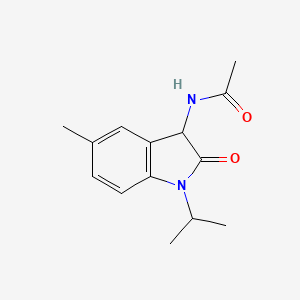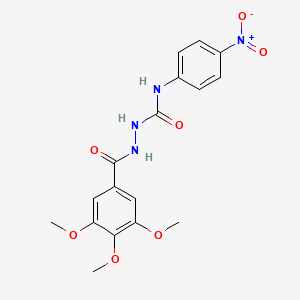![molecular formula C13H15N5O2S B4114256 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114256.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea, also known as EPNT, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea reduces inflammation and pain. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. In addition, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. In addition, it has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has not been extensively studied for its toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. One area of interest is the development of new anti-inflammatory agents based on the structure of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. Another area of interest is the development of new anti-cancer agents that target the same pathways as N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. In addition, more research is needed to understand the toxicity of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea and its potential side effects. Finally, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea could be further studied for its potential as an antimicrobial agent, particularly in the development of new antibiotics to combat drug-resistant bacteria.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has also been found to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propiedades
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-2-17-8-7-11(16-17)9-14-13(21)15-10-3-5-12(6-4-10)18(19)20/h3-8H,2,9H2,1H3,(H2,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXQBNZTAMHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4114178.png)
![2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4114191.png)
![N-[4-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B4114195.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114205.png)
![1-(4-methylphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4114212.png)

![N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114241.png)
![3-(3-methyl-2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4114246.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4114262.png)
![4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4114264.png)

![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4114275.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)